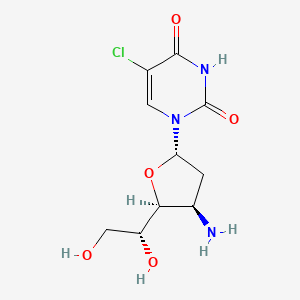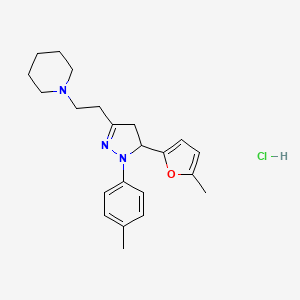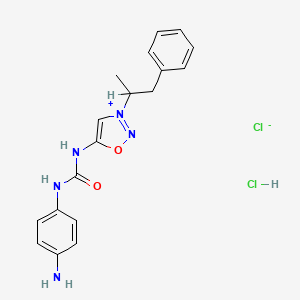
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminophenyl group, a carbamoyl group, and a sidnone imine moiety. It is often studied for its potential effects on the central nervous system and its interactions with other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and alpha-methylphenethyl precursors. These precursors are then subjected to a series of reactions, including carbamoylation and sidnone formation, under controlled conditions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the sidnone imine moiety, leading to the formation of amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on the central nervous system and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminophenyl and carbamoyl derivatives, such as:
- N-(p-Aminophenyl)carbamoyl-3-phenethylsidnone imine
- N-(p-Aminophenyl)carbamoyl-3-(alpha-methylphenethyl)urea
Uniqueness
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is unique due to its specific combination of functional groups and its potential effects on the central nervous system. Its chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
CAS No. |
117015-71-1 |
|---|---|
Molecular Formula |
C18H21Cl2N5O2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea;chloride;hydrochloride |
InChI |
InChI=1S/C18H19N5O2.2ClH/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16;;/h2-10,12-13,19,22H,11H2,1H3,(H,21,24);2*1H |
InChI Key |
QMBPYEPKOWZQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


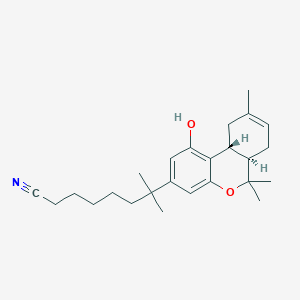
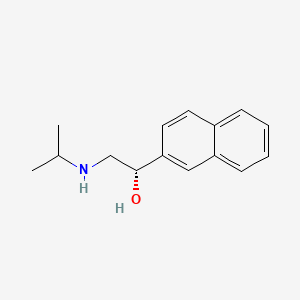
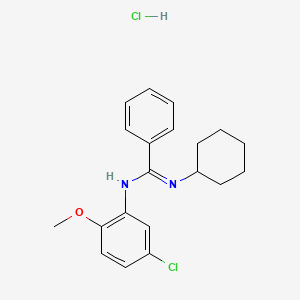
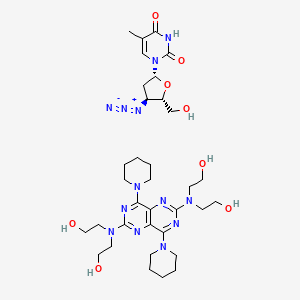

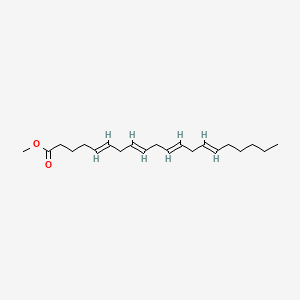
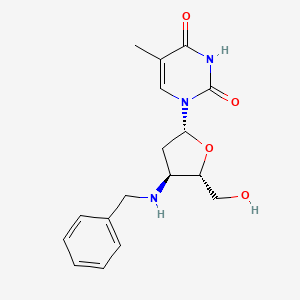
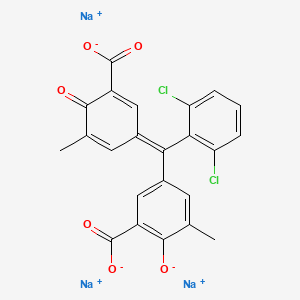
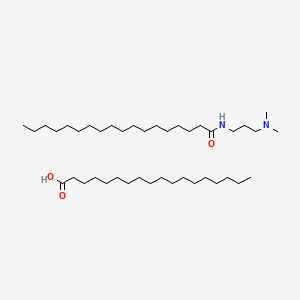
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)

